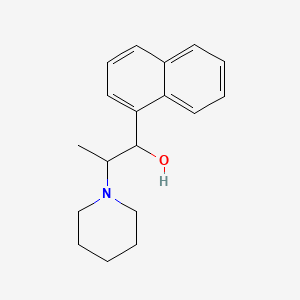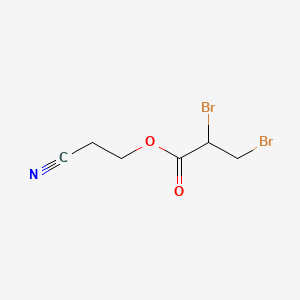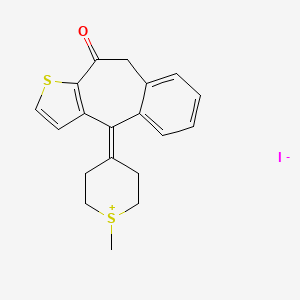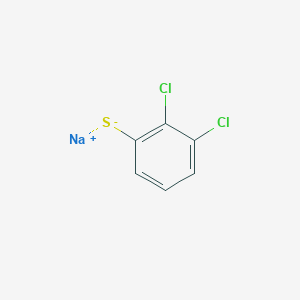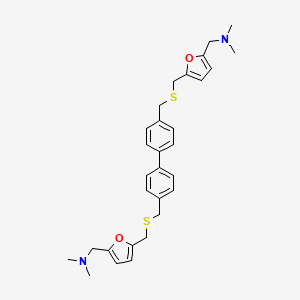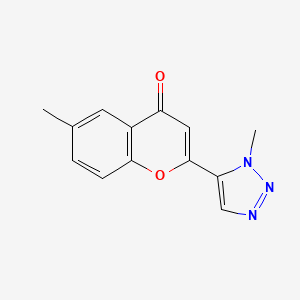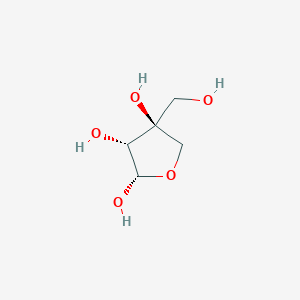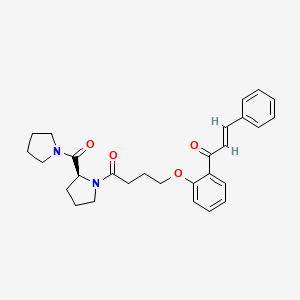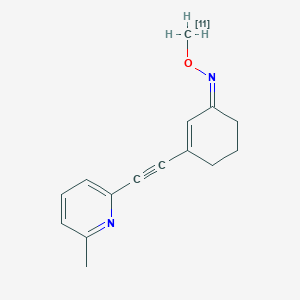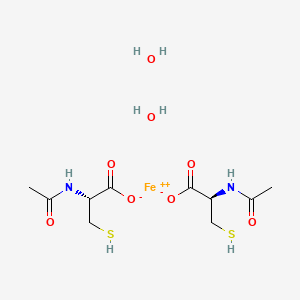
Ferrous acetylcysteine dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous acetylcysteine dihydrate is a coordination compound that combines ferrous ions (Fe²⁺) with acetylcysteine, a derivative of the amino acid cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrous acetylcysteine dihydrate can be synthesized through the reaction of ferrous salts, such as ferrous sulfate or ferrous chloride, with acetylcysteine in an aqueous medium. The reaction typically involves dissolving the ferrous salt in water, followed by the addition of acetylcysteine. The mixture is then stirred and heated to promote the formation of the coordination compound. The resulting product is filtered, washed, and dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques like crystallization and purification may be employed to obtain the desired compound in its dihydrate form.
Chemical Reactions Analysis
Types of Reactions
Ferrous acetylcysteine dihydrate can undergo various chemical reactions, including:
Oxidation: The ferrous ion (Fe²⁺) can be oxidized to ferric ion (Fe³⁺) under suitable conditions.
Reduction: The compound can participate in redox reactions where the ferrous ion is reduced.
Substitution: Ligand exchange reactions can occur, where acetylcysteine is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used.
Substitution: Ligand exchange can be facilitated by adding competing ligands such as ethylenediaminetetraacetic acid (EDTA).
Major Products Formed
Oxidation: Ferric acetylcysteine complexes.
Reduction: Reduced ferrous complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chemistry
Ferrous acetylcysteine dihydrate is used as a precursor for the synthesis of various iron-containing compounds. It serves as a model compound for studying coordination chemistry and redox behavior of iron complexes.
Biology
In biological research, this compound is investigated for its potential antioxidant properties. Acetylcysteine is known to replenish glutathione levels, and its combination with iron may enhance its biological activity.
Medicine
The compound is explored for its potential therapeutic applications, particularly in treating conditions related to oxidative stress and iron deficiency. Acetylcysteine’s mucolytic properties, combined with iron supplementation, may offer dual benefits in certain medical conditions.
Industry
In industrial applications, this compound can be used in the formulation of supplements and pharmaceuticals. Its role as a catalyst in chemical reactions is also being studied.
Mechanism of Action
Ferrous acetylcysteine dihydrate exerts its effects through the combined action of ferrous ions and acetylcysteine. The ferrous ions participate in redox reactions, while acetylcysteine acts as an antioxidant by replenishing glutathione levels. The compound may target cellular pathways involved in oxidative stress and iron metabolism, thereby exerting protective and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ferrous oxalate dihydrate: Another iron coordination compound with different ligands.
Ferric acetylcysteine: The oxidized form of ferrous acetylcysteine.
Ferrous sulfate: A commonly used iron supplement.
Uniqueness
Ferrous acetylcysteine dihydrate is unique due to the presence of acetylcysteine, which imparts additional antioxidant properties. This makes it distinct from other ferrous compounds that do not have such properties. The combination of iron and acetylcysteine offers potential dual benefits in both antioxidant activity and iron supplementation.
Properties
CAS No. |
111056-17-8 |
|---|---|
Molecular Formula |
C10H20FeN2O8S2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-sulfanylpropanoate;iron(2+);dihydrate |
InChI |
InChI=1S/2C5H9NO3S.Fe.2H2O/c2*1-3(7)6-4(2-10)5(8)9;;;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);;2*1H2/q;;+2;;/p-2/t2*4-;;;/m00.../s1 |
InChI Key |
IIQXFIHAZSIZTA-QDILMJESSA-L |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].O.O.[Fe+2] |
Canonical SMILES |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].O.O.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




